ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Description
Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate is a fused heterocyclic compound featuring a thienopyran scaffold with an amino substituent at position 6 and an ethoxycarbonyl group at position 5. This structure combines a sulfur-containing thiophene ring fused to a partially saturated pyran ring, making it a versatile intermediate in medicinal chemistry. Thieno[2,3-b]pyran derivatives are of significant interest due to their structural similarity to bioactive pyridine and pyran analogs, which exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRTJABRPLVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde, followed by cyclization and subsequent amination to introduce the amino group . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Mannich Reaction for Functionalization
The amino group undergoes Mannich reactions with aldehydes and amines to form secondary amines. For example, in the presence of formaldehyde and primary amines, it forms derivatives with enhanced biological activity .
Example reaction conditions:
-
Reagents: HCHO (1.2 equiv), benzylamine (1.0 equiv), EtOH
-
Catalyst: None (room temperature, 12 h)
| Product Structure | Aldehyde | Amine | Yield (%) |
|---|---|---|---|
| N-Benzyl-6-amino derivative | HCHO | Benzylamine | 78 |
| N-(4-Chlorophenyl)-6-amino derivative | HCHO | 4-Cl-C₆H₄NH₂ | 72 |
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further derivatization.
Procedures:
-
Basic hydrolysis: 10% NaOH, reflux (4 h), followed by acidification with HCl → 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid (95% yield) .
-
Acidic hydrolysis: 6M HCl, 80°C (6 h) → 82% yield.
Cyclization to Thieno-Pyrimidine Derivatives
The compound serves as a precursor for thieno[2,3-d]pyrimidine synthesis via cyclocondensation with urea or thiourea :
Reaction pathway:
-
React with thiourea (1.5 equiv) in acetic acid (80°C, 8 h).
-
Isolate thieno[2,3-d]pyrimidine-4(3H)-thione (87% yield).
| Cyclization Agent | Product | Yield (%) |
|---|---|---|
| Urea | Thieno[2,3-d]pyrimidin-4-one | 76 |
| Thiourea | Thieno[2,3-d]pyrimidine-4-thione | 87 |
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring undergoes substitution at the 2-position with strong nucleophiles (e.g., alkoxides) :
Example:
-
Reagents: NaOEt (2.0 equiv), EtOH, 60°C (3 h)
-
Product: 2-Ethoxy-6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate (68% yield) .
Oxidation and Reduction
-
Oxidation: Treatment with m-CPBA (1.1 equiv) in CH₂Cl₂ oxidizes the sulfur atom to a sulfoxide (yield: 91%).
-
Reduction: Hydrogenation (H₂, Pd/C) reduces the dihydropyran ring to a tetrahydro derivative (yield: 88%) .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki couplings introduce aryl groups at the 7-position of the thiophene ring :
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1), 100°C (12 h)
| Aryl Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 65 |
| 4-Methoxyphenylboronic acid | 58 |
Comparative Reactivity with Analogues
The compound’s reactivity differs from non-amino or non-ester variants due to electronic effects:
| Reaction Type | Ethyl 6-Amino Derivative | Non-Amino Analogue |
|---|---|---|
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate exhibit significant antioxidant properties. In a study evaluating various compounds for their antioxidant capabilities, the thieno-pyran derivatives showed effective free radical scavenging ability, particularly against stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radicals. The results are summarized in Table 1.
| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
|---|---|---|
| Compound A | 85% | 75% |
| Compound B | 90% | 80% |
| Ethyl 6-amino derivative | 78% | 70% |
Antibacterial Properties
The compound has also been tested for antibacterial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured to assess the antibacterial efficacy.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For example, multi-component reactions involving this compound have led to the development of pyrimidine and pyridine derivatives that exhibit anti-inflammatory and analgesic properties.
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of pyrimidine derivatives from this compound through a multi-component reaction with malononitrile and benzaldehyde derivatives. The resulting compounds were evaluated for their anti-inflammatory activity using molecular docking studies.
Molecular Docking Results:
The docking studies indicated that some synthesized derivatives had a high binding affinity to the target enzyme (5-lipoxygenase), suggesting potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 6-Amino-3,4-Dihydro-2H-Thieno[2,3-b]Pyran-5-Carboxylate and Analogs
Key Observations :
- Core Heterocycle: The main compound’s thienopyran core differs from analogs with pyridine (e.g., ) or pyrrole (e.g., ) backbones, altering electronic properties and ring strain.
- Substituent Effects: The 6-amino group in the main compound contrasts with Boc-protected amines (), chloro (), or nitro groups (), which influence reactivity and bioavailability.
- Functional Groups : The ester moiety is common across analogs, suggesting shared synthetic utility in further derivatization.
Key Findings :
- The main compound’s amino group may improve solubility and target binding compared to halogenated () or nitro-substituted analogs ().
Biological Activity
Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₃N₁O₃S
- Molecular Weight : 227.28 g/mol
- CAS Number : 1169491-45-5
1. Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro tests showed that the compound has IC₅₀ values ranging from low micromolar to nanomolar concentrations against various cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
| A375 | 1.7 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens were found to be in the range of 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
This antimicrobial efficacy highlights its potential use in treating bacterial infections .
3. Anti-inflammatory Properties
This compound has been shown to exhibit anti-inflammatory effects in various models. In animal studies, the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation, particularly through the modulation of NF-kB and MAPK pathways .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers tested the compound against several human tumor cell lines. They found that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
